4-Methoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYNAPHTHO[1,2-D][1,3]DIOXOL-9-YL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 4-(4-METHOXYNAPHTHO[1,2-D][1,3]DIOXOL-9-YL)PHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[1,2-d][1,3]dioxole core, followed by the introduction of the methoxy and phenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(4-METHOXYNAPHTHO[1,2-D][1,3]DIOXOL-9-YL)PHENYL METHYL ETHER is unique due to its specific structural features and the resulting chemical properties. Similar compounds include other naphtho[1,2-d][1,3]dioxole derivatives, which may share some chemical and biological activities but differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-methoxy-9-(4-methoxyphenyl)benzo[g][1,3]benzodioxole |
InChI |
InChI=1S/C19H16O4/c1-20-14-8-6-12(7-9-14)15-5-3-4-13-10-16(21-2)18-19(17(13)15)23-11-22-18/h3-10H,11H2,1-2H3 |
InChI Key |
PKDXXLGDIJWCPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=CC(=C4C(=C32)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.